molecular formula C22H30N4O2 B5321336 N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue B5321336
Poids moléculaire: 382.5 g/mol
Clé InChI: OUULMRKIDNZXMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FP3, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. FP3 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for these disorders.

Mécanisme D'action

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in several neurological disorders. By blocking the D3 receptor, this compound reduces the activity of this pathway, leading to a reduction in drug-seeking behavior, improved motor function, and reduced psychotic-like behaviors.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, primarily related to its activity as a dopamine D3 receptor antagonist. It reduces the release of dopamine in the mesolimbic pathway, leading to a reduction in reward processing and motivation. This compound also reduces neuroinflammation, which is implicated in several neurological disorders. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, primarily related to its potency and selectivity as a dopamine D3 receptor antagonist. It has been extensively studied in preclinical models, making it a well-characterized compound for further research. However, this compound has limitations related to its solubility and stability, which may affect its efficacy in vivo. Additionally, the high cost of synthesis may limit its widespread use in research.

Orientations Futures

There are several future directions for research on N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved efficacy and fewer side effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to improved formulations for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a therapeutic agent for neurological disorders.

Méthodes De Synthèse

The synthesis of N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 3-pyridinemethanol with 2-furaldehyde to form the intermediate, 1-(2-furylmethyl)-3-pyridinemethanol. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.

Applications De Recherche Scientifique

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of neurological disorders. It has shown efficacy in animal models of Parkinson's disease, where it improves motor function and reduces neuroinflammation. This compound has also been studied in models of addiction, where it reduces drug-seeking behavior and relapse. Additionally, this compound has shown promise in models of schizophrenia, where it improves cognitive function and reduces psychotic-like behaviors.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-22(24-15-21-6-3-13-28-21)19-5-2-10-26(17-19)20-7-11-25(12-8-20)16-18-4-1-9-23-14-18/h1,3-4,6,9,13-14,19-20H,2,5,7-8,10-12,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUULMRKIDNZXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.